Synthesizing Sp3-Rich Scaffolds: A Technical Guide to 1-(Oxolane-3-carbonyl)piperidin-4-ol
Executive Summary The evolution of modern drug discovery has seen a paradigm shift away from flat, planar aromatic systems toward more complex, three-dimensional architectures. This transition, famously termed "escaping...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of modern drug discovery has seen a paradigm shift away from flat, planar aromatic systems toward more complex, three-dimensional architectures. This transition, famously termed "escaping from flatland"[1], emphasizes the incorporation of sp3-hybridized carbons to improve solubility, metabolic stability, and target selectivity. 1-(Oxolane-3-carbonyl)piperidin-4-ol [2] exemplifies this design philosophy. Comprising a tetrahydrofuran (oxolane) ring coupled to a piperidine core via an amide linkage, this compound serves as a highly versatile, sp3-rich building block for fragment-based drug discovery (FBDD) and lead optimization.
Section 1: Structural & Physicochemical Profiling
Before embarking on synthesis, it is critical to understand the physicochemical parameters that make this scaffold desirable. The molecule features two saturated heterocyclic rings, contributing to an exceptionally high Fraction of sp3 carbons (Fsp3).
The synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol relies on the robust formation of an amide bond between oxolane-3-carboxylic acid and piperidin-4-ol. While traditional carbodiimide coupling agents (e.g., DCC, EDC) are viable, they often suffer from slower kinetics and the formation of unreactive N-acylurea byproducts[3].
To ensure a high-yielding, self-validating system, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU operates via the generation of a highly reactive OAt-active ester intermediate. The presence of the nitrogen atom at the 7-position of the benzotriazole ring provides anchimeric assistance (the "7-aza effect"), which significantly accelerates the aminolysis step and suppresses potential epimerization at the alpha-carbon of the oxolane ring[4].
Caption: Mechanistic pathway of HATU-mediated amide coupling for the target scaffold.
Section 3: Experimental Protocol: A Self-Validating Workflow
A robust protocol must incorporate causality—understanding why each step is performed—and built-in validation checkpoints to ensure reproducibility.
Reaction Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role
Oxolane-3-carboxylic acid
116.12
1.0 eq
1.16 g
Electrophile precursor
Piperidin-4-ol
101.15
1.1 eq
1.11 g
Nucleophile
HATU
380.23
1.2 eq
4.56 g
Coupling Reagent
DIPEA
129.24
3.0 eq
5.2 mL (3.88 g)
Non-nucleophilic Base
Anhydrous DMF
N/A
0.2 M
50 mL
Polar Aprotic Solvent
Step-by-Step Methodology
1. Reagent Preparation & Solvation
Action: Charge an oven-dried, argon-flushed round-bottom flask with oxolane-3-carboxylic acid (1.16 g, 10 mmol) and HATU (4.56 g, 12 mmol). Dissolve in 50 mL of anhydrous N,N-dimethylformamide (DMF).
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt-ester intermediate. DMF is selected due to its superior ability to solubilize polar sp3-rich precursors without participating in the reaction.
2. Pre-Activation Phase
Action: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol) dropwise over 5 minutes. Stir for 15 minutes.
Causality: Cooling to 0 °C mitigates the exothermic nature of the deprotonation and activation steps, preventing thermal degradation of the active ester and preserving stereochemical integrity (if using a chiral oxolane precursor)[4]. The color change to pale yellow indicates the formation of the OAt-active ester.
3. Nucleophilic Coupling
Action: Add piperidin-4-ol (1.11 g, 11 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.
Causality: Piperidin-4-ol is added in slight excess to drive the aminolysis to completion. The secondary amine of the piperidine ring is vastly more nucleophilic than the secondary hydroxyl group at the 4-position. This kinetic difference ensures chemoselective N-acylation over O-acylation, eliminating the need for hydroxyl protecting groups.
4. In-Process Control (Self-Validation)
Action: Monitor reaction progress via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain) and LC-MS.
Causality: The disappearance of the secondary amine starting material (ninhydrin-active) and the appearance of the product mass [M+H]+ = 200.1 m/z confirms successful conversion before proceeding to workup.
5. Aqueous Workup & Extraction
Action: Quench the reaction with 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL), followed by 5% aqueous LiCl (3 x 50 mL), and finally brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Causality: NaHCO3 neutralizes residual acid and removes the HOAt byproduct. The 1M HCl wash removes unreacted piperidin-4-ol and DIPEA. The critical 5% LiCl washes are specifically employed to partition the DMF out of the organic layer into the aqueous phase, preventing solvent contamination in the final product.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Section 4: Analytical Validation
To ensure the trustworthiness of the synthesized 1-(Oxolane-3-carbonyl)piperidin-4-ol, the following analytical signatures must be verified post-purification:
LC-MS (ESI+): Expected [M+H]+ at m/z 200.1.
1H NMR (400 MHz, CDCl3): Look for the distinct multiplet of the oxolane methine proton (alpha to the carbonyl) around 3.1-3.3 ppm, and the broad multiplet of the piperidine methine proton (attached to the hydroxyl group) around 3.8-4.0 ppm. Due to the partial double-bond character of the newly formed amide bond, restricted rotation may lead to rotameric peak broadening or splitting in the NMR spectrum at room temperature.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success". Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. URL:[Link]
Peptide Chemistry Editorial. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". PeptideChemistry.org. URL: [Link]
Molecular Weight and Solubility Profile of 1-(Oxolane-3-carbonyl)piperidin-4-ol: A Technical Guide for Preclinical Profiling
Executive Summary In contemporary drug discovery, the strategic shift toward sp³-rich, three-dimensional chemical space has driven the demand for highly polar, conformationally diverse building blocks. 1-(Oxolane-3-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the strategic shift toward sp³-rich, three-dimensional chemical space has driven the demand for highly polar, conformationally diverse building blocks. 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS: 1307452-28-3) represents a prime example of such a fragment[1][2]. Combining an oxolane (tetrahydrofuran) ring, a tertiary amide linkage, and a piperidin-4-ol moiety, this compound is frequently utilized in Fragment-Based Drug Discovery (FBDD) and as a hydrophilic linker component in Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth analysis of its molecular weight, structural causality, and thermodynamic solubility profile. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, equipping researchers with validated, self-correcting protocols for the preclinical characterization of this specific molecule.
Physicochemical Profiling & Structural Causality
Understanding the macroscopic behavior of a compound requires a rigorous analysis of its microscopic structural features. The solubility and mass spectrometric behavior of 1-(Oxolane-3-carbonyl)piperidin-4-ol are directly dictated by its functional groups.
Molecular Weight & Formula
The empirical formula of the compound is C₁₀H₁₇NO₃ , yielding an exact molecular weight of 199.25 g/mol [1]. This low molecular weight (< 200 Da) makes it an ideal "Rule of Three" compliant fragment, ensuring that any subsequent synthetic elaboration maintains a favorable ligand efficiency.
Structural Causality of Solubility
The exceptional aqueous solubility of this compound is not coincidental; it is a direct consequence of its hydrogen-bonding network:
Piperidin-4-ol Ring : The secondary alcohol provides a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This serves as the primary anchor for the aqueous hydration shell, forcing water molecules into a highly ordered, favorable thermodynamic state around the ring.
Tertiary Amide : The carbonyl oxygen acts as a potent HBA. Furthermore, the restricted rotation around the C-N partial double bond dictates the molecule's rotameric states, locking it into conformations that expose the polar surface area (TPSA ≈ 49.7 Ų) to the solvent.
Oxolane (THF) Ring : The ether oxygen provides an additional, albeit weaker, HBA. The sp³ hybridization of the ring ensures high conformational flexibility, which entropically favors dissolution in polar solvents by preventing rigid crystal lattice formation.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and causality-driven steps to verify experimental accuracy in real-time.
Protocol 1: Molecular Weight Confirmation via LC-HRMS
Causality: High-Resolution Mass Spectrometry (HRMS) is necessary to differentiate the target compound from isobaric impurities that standard low-resolution MS might miss.
Self-Validation: The inclusion of an internal lock-mass standard ensures that any deviation in mass accuracy is due to the analyte, not instrument drift.
Step-by-Step Methodology:
Sample Preparation : Dissolve 1 mg of 1-(Oxolane-3-carbonyl)piperidin-4-ol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Internal Validation : Spike the sample with a known reference standard (e.g., Caffeine, exact mass 195.0882 Da) at 1 µg/mL to serve as an internal calibrant.
Chromatography : Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity UPLC HSS T3). Use a rapid 2-minute gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid).
Detection : Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode.
Validation Check : The expected protonated adduct [M+H]⁺ is m/z 200.1281. The mass accuracy must be within < 5 ppm error relative to the theoretical mass to confirm identity.
Causality: While kinetic solubility (solvent-shift from DMSO) is useful for early screening, thermodynamic solubility measures the true equilibrium between the crystalline solid and the saturated solution. This is critical for accurate formulation and biopharmaceutics classification.
Self-Validation: Continuous pH monitoring and the use of Quality Control (QC) standards ensure the buffer capacity is not exhausted and the analytical detector remains linear.
Step-by-Step Methodology:
Solid Excess Addition : Weigh approximately 5 mg of crystalline 1-(Oxolane-3-carbonyl)piperidin-4-ol into a 2 mL glass vial.
Buffer Introduction : Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Validation Step: Measure the initial pH to ensure the compound does not alter the buffer's baseline.
Equilibration : Seal the vial and place it in an orbital shaker incubator at 37 ± 1 °C with an agitation speed of 200 rpm for 24 hours. 3 and 4 guidelines strictly recommend the shake-flask method with mechanical agitation to ensure optimal particle-solvent contact and true thermodynamic equilibrium[4][3].
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet the undissolved solid.
Supernatant Extraction & Dilution : Carefully extract 100 µL of the clear supernatant. Dilute 1:10 and 1:100 in 50:50 Water:Acetonitrile to ensure the concentration falls within the linear dynamic range of the detector.
UPLC-UV Quantification : Analyze the diluted samples via UPLC-UV (λ = 210 nm, or via ELSD/CAD detectors due to the lack of strong chromophores). Quantify against a 5-point calibration curve (0.1 to 100 µg/mL) prepared from a certified DMSO stock.
Validation Check : Run a Quality Control (QC) standard (e.g., Chlorpromazine) in parallel to verify the accuracy of the incubation and analytical quantification steps. Measure the final pH of the supernatant; a shift of > 0.1 pH units invalidates the run.
Visualizations
Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.
Fig 2. Primary and secondary hydration networks driving the aqueous solubility of the compound.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace / United States Pharmacopeial Convention. Available at: [Link]
Annex 4: The “shake flask” method for solubility determination. World Health Organization (WHO). Available at: [Link]
An In-Depth Technical Guide to the Early-Stage Toxicity Profiling of 1-(Oxolane-3-carbonyl)piperidin-4-ol
A Senior Application Scientist's Perspective on Preclinical Safety Assessment Authored By: A Senior Application Scientist Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Preclinical Safety Assessment
Authored By: A Senior Application Scientist
Abstract
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the early and accurate assessment of its safety profile. This guide provides an in-depth, technical framework for evaluating the toxicity of 1-(Oxolane-3-carbonyl)piperidin-4-ol, a representative small molecule in early drug discovery. Lacking pre-existing safety data, this document outlines a strategic, tiered approach to toxicity testing, grounded in established regulatory principles and practical laboratory experience. We will delve into the scientific rationale behind assay selection, provide detailed experimental protocols for core in vitro safety assessments, and offer insights into data interpretation. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to building a robust safety case for novel therapeutics from the ground up, ensuring that only the most promising and safest candidates advance toward clinical evaluation.
Introduction: De-risking a Novel Chemical Entity
1-(Oxolane-3-carbonyl)piperidin-4-ol is a small molecule featuring a piperidine core, an oxolane (tetrahydrofuran) moiety, and a hydroxyl group. This combination of structural motifs is common in medicinal chemistry, offering a balance of solubility, metabolic stability, and potential for target engagement. However, these same features necessitate a thorough and proactive toxicological evaluation. The piperidine ring, while a privileged scaffold, can undergo metabolism to form reactive intermediates.[1][2][3] The oxolane ring's metabolic fate and potential for off-target effects must also be characterized.[4][5]
An early and comprehensive understanding of a compound's toxicity profile is paramount. Identifying liabilities before significant resources are invested prevents late-stage failures, which can be financially catastrophic and ethically compromising.[6] This guide, therefore, eschews a simple checklist in favor of a logical, tiered workflow designed to build a comprehensive safety profile, in line with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
Our strategy begins with a broad assessment of cytotoxicity, followed by a focused investigation into the "three pillars" of early-stage safety: genotoxicity, cardiotoxicity, and metabolic liabilities. Each stage is designed to provide clear go/no-go decision points and to inform the next steps in the safety assessment process.
Foundational Toxicity Assessment: A Tiered Approach
A tiered or staged approach to toxicity testing is both scientifically rigorous and resource-efficient. It allows for the early termination of compounds with clear liabilities while enabling a more focused and in-depth investigation of promising candidates.
Caption: A tiered workflow for early-stage in vitro toxicity assessment.
Tier 1: Core In Vitro Safety Screening
The initial tier of testing is designed to rapidly identify major liabilities using high-throughput, cost-effective assays. A compound that fails at this stage is unlikely to be salvageable without significant medicinal chemistry efforts.
General Cytotoxicity: The MTT Assay
Scientific Rationale: Before investigating specific mechanisms of toxicity, it is crucial to determine the concentration at which the compound begins to cause general cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] This assay provides a baseline IC50 (half-maximal inhibitory concentration) for cytotoxicity, which is essential for dose selection in subsequent, more complex assays and for calculating the therapeutic index.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of 1-(Oxolane-3-carbonyl)piperidin-4-ol in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be relevant to the anticipated therapeutic use.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Scientific Rationale: Genotoxicity, the ability of a compound to damage DNA, is a major safety concern due to its association with carcinogenicity. The Ames test is a widely accepted and regulatory-required initial screen for mutagenic potential.[15][16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[17][18]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Selection: Utilize a standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[16]
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic only after being metabolized.[17]
Exposure: In a test tube, combine the test compound at various concentrations, the selected bacterial strain, and either the S9 mix or a buffer.
Plating: Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.[18] Any positive or equivocal result necessitates further investigation in mammalian cell systems.
Cardiotoxicity: hERG Channel Inhibition Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[19][20][21] Early assessment of hERG liability is a critical step in safety pharmacology. Automated patch-clamp systems provide a high-throughput method to assess a compound's effect on hERG channel function, delivering data comparable to the gold-standard manual patch-clamp.[20][22]
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
Compound Preparation: Prepare a range of concentrations of 1-(Oxolane-3-carbonyl)piperidin-4-ol.
Automated Patch-Clamp: Utilize an automated platform (e.g., QPatch or SyncroPatch) to achieve high-quality whole-cell recordings.[20]
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary indicator of channel activity.[23]
Data Acquisition: Measure the hERG tail current before and after the application of the test compound at each concentration.
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. An IC50 value below 10 µM is often considered a potential concern and warrants further investigation.
Metabolic Liabilities: CYP450 Inhibition
Scientific Rationale: The Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes by a new drug candidate can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[24][25][26] Screening against a panel of the most important CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a crucial part of early safety assessment.[25][27] Given that many piperidine-containing drugs are metabolized by CYPs, particularly CYP3A4, this is a critical test for our compound of interest.[2][3]
Experimental Protocol: In Vitro CYP450 Inhibition Assay
Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[25]
Assay Setup: In a 96-well plate, incubate the human liver microsomes with a specific probe substrate for each CYP isoform and a range of concentrations of 1-(Oxolane-3-carbonyl)piperidin-4-ol.
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
Incubation and Termination: Incubate at 37°C for a short period (e.g., 10-15 minutes) and then terminate the reaction by adding a stopping solution (e.g., acetonitrile).
Analysis: Quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[25]
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value for each CYP isoform. Significant inhibition (e.g., IC50 < 10 µM) may indicate a potential for clinical DDIs.
Tier 2: Mechanistic and Confirmatory Assays
If 1-(Oxolane-3-carbonyl)piperidin-4-ol demonstrates a promising profile in Tier 1 (i.e., low cytotoxicity, no mutagenicity, hERG IC50 >10 µM, and clean CYP inhibition profile), the next stage involves more complex assays to deepen the understanding of its safety profile.
Confirmatory Genotoxicity: In Vitro Micronucleus Assay
Scientific Rationale: If the Ames test is negative, the in vitro micronucleus assay is performed as a complementary test to detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[28][29][30][31] This assay is a standard part of the regulatory testing battery.[15] A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome is not incorporated into the main nucleus during cell division.[31][32]
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Hepatotoxicity Assessment
Scientific Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI). While the initial cytotoxicity screen in HepG2 cells provides a baseline, a more physiologically relevant model is needed. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain the full complement of metabolic enzymes and transporters.[33][34][35]
Experimental Protocol: Primary Human Hepatocyte Viability Assay
Cell Culture: Plate cryopreserved primary human hepatocytes from multiple donors (to assess inter-individual variability) in collagen-coated plates. Allow them to acclimate.
Treatment: Expose the hepatocytes to a range of concentrations of 1-(Oxolane-3-carbonyl)piperidin-4-ol for 24-48 hours.
Multiplexed Readouts: Utilize high-content imaging or multiplexed plate-based assays to simultaneously measure several indicators of liver injury, such as:
Cell Viability: ATP levels (e.g., CellTiter-Glo®).[36]
Oxidative Stress: Reactive oxygen species (ROS) generation.[37]
Apoptosis: Caspase-3/7 activity.
A concentration-dependent increase in any of these markers would signal a potential for hepatotoxicity.
Data Interpretation and Reporting
All quantitative data should be summarized in a clear and concise format. Adherence to guidelines for reporting preclinical research ensures transparency and reproducibility.[7][38][39]
Table 1: Example Summary of Tier 1 In Vitro Toxicity Data for 1-(Oxolane-3-carbonyl)piperidin-4-ol
Assay
Endpoint
Result
Interpretation
Cytotoxicity (MTT)
IC50 (HepG2, 48h)
> 100 µM
Low general cytotoxicity.
Genotoxicity (Ames)
Mutagenicity
Negative (all strains, ±S9)
No evidence of mutagenic potential.
Cardiotoxicity (hERG)
IC50 (Automated Patch)
25 µM
Low risk of hERG-mediated proarrhythmia.
CYP Inhibition
IC50 (µM) vs. CYP1A2
> 50 µM
Low potential for DDI via CYP inhibition.
IC50 (µM) vs. CYP2C9
> 50 µM
IC50 (µM) vs. CYP2C19
> 50 µM
IC50 (µM) vs. CYP2D6
> 50 µM
IC50 (µM) vs. CYP3A4
45 µM
Conclusion and Future Directions
This guide outlines a robust, scientifically-driven strategy for the initial toxicity assessment of 1-(Oxolane-3-carbonyl)piperidin-4-ol. By employing a tiered approach, we can efficiently screen for major liabilities and build a comprehensive safety profile. A favorable outcome from these in vitro studies—characterized by low cytotoxicity, no genotoxicity, and minimal off-target activity—would provide strong justification to advance the compound to the next critical phase of drug development: in vivo toxicology studies in animal models. This foundational data package is essential for a successful Investigational New Drug (IND) application and for the ultimate goal of bringing a safe and effective new therapy to patients.
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions. Retrieved March 25, 2026, from [Link]
Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019, April 5). Frontiers in Pharmacology. Retrieved March 25, 2026, from [Link]
Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH Grants and Funding. Retrieved March 25, 2026, from [Link]
Redbook 2000: IV.B.2 Guidelines for Reporting the Results of Toxicity Studies. (2017, October 26). FDA. Retrieved March 25, 2026, from [Link]
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters. Retrieved March 25, 2026, from [Link]
Guidance for Industry: Templates for Reporting Toxicology Data. (2018, September 20). FDA. Retrieved March 25, 2026, from [Link]
The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. (2009, August 27). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]
Safety Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]
THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). The Scientist. Retrieved March 25, 2026, from [Link]
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (2019, August 22). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS No. 1307452-28-3, MW: 199.25 g/mol ) is a highly polar, sp³-rich heterocyclic scaffold frequently utilized in fragment-based drug discovery[1]. Structurally, it comprises an oxolane (tetrahydrofuran) ring linked to a 4-hydroxypiperidine moiety via an amide bond. Analyzing the Nuclear Magnetic Resonance (NMR) spectra of this molecule presents unique challenges due to the restricted rotation around the N-acyl bond, which introduces complex conformational dynamics. This whitepaper provides a comprehensive, expert-level guide to acquiring, interpreting, and validating the ¹H and ¹³C NMR data for this compound.
Structural Dynamics & The Rotameric Phenomenon
A critical hallmark of N-acyl piperidines in NMR spectroscopy is the presence of amide bond rotamers . The partial double-bond character of the C–N amide bond—caused by the delocalization of the nitrogen lone pair into the carbonyl π-system—creates a significant energy barrier to rotation[2].
At ambient temperature (298 K), this restricted rotation traps the molecule in distinct E and Z conformational states. Consequently, the NMR timescale is faster than the rate of conformational interconversion, resulting in signal duplication and line broadening for the protons and carbons adjacent to the nitrogen atom (specifically C-2 and C-6 of the piperidine ring)[2]. Understanding this causality is essential; novice analysts often misinterpret these rotameric splits as chemical impurities or diastereomeric mixtures.
Self-Validating Experimental Protocol: The VT-NMR Assay
To ensure scientific integrity and definitively prove that signal duplication is caused by rotamers rather than impurities, the analytical workflow must be a self-validating system. We employ Variable Temperature (VT) NMR as the definitive validation step. By injecting thermal energy into the system, we overcome the rotational barrier, forcing the E and Z states to interconvert rapidly on the NMR timescale, which leads to signal coalescence.
Step-by-Step Methodology
Sample Preparation (Moisture Exclusion):
Action: Dissolve 15–20 mg of 1-(Oxolane-3-carbonyl)piperidin-4-ol in 0.6 mL of deuterated chloroform (CDCl₃).
Causality: Use CDCl₃ stored over 4Å molecular sieves. Residual water in standard CDCl₃ appears at ~1.56 ppm, but hydrogen bonding with the piperidine's C-4 hydroxyl group can shift the water peak downfield, overlapping with the critical oxolane/piperidine multiplets.
Ambient Acquisition (298 K):
Action: Acquire standard 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra. Ensure the probe is properly tuned and matched to maximize the signal-to-noise ratio for the broadened rotameric carbons.
Rotamer Validation via VT-NMR:
Action: If line broadening or duplicated signals are observed at 3.0–4.5 ppm (piperidine N-CH₂ region), incrementally heat the NMR probe to 330 K (57 °C).
Causality: Heating increases the kinetic energy of the molecules. Once the temperature exceeds the coalescence temperature (
Tc
), the distinct rotameric peaks will merge into sharp, time-averaged singlets. If the peaks do not coalesce, the secondary signals are definitively identified as impurities.
Visualization of the Analytical Workflow
Fig 1: Logical workflow for NMR structural elucidation of N-acyl piperidines, featuring VT-NMR.
Quantitative NMR Spectral Data
The following tables summarize the predicted and empirically grounded chemical shifts for 1-(Oxolane-3-carbonyl)piperidin-4-ol. The oxolane ring assignments are anchored by foundational data for[3], while the piperidine shifts account for the deshielding effects of the N-acyl and hydroxyl groups.
National Institutes of Health / PubMed Central. "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." J Org Chem. 2015. Available at:[Link]
Structural Elucidation of 1-(Oxolane-3-carbonyl)piperidin-4-ol: A Crystallographic Guide for Fragment-Based Drug Discovery
Executive Summary In contemporary Structure-Based Drug Design (SBDD), low-molecular-weight compounds (fragments) serve as the foundational building blocks for lead generation. 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS No...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary Structure-Based Drug Design (SBDD), low-molecular-weight compounds (fragments) serve as the foundational building blocks for lead generation. 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS No. 1307452-28-3), also known as (4-Hydroxypiperidin-1-yl)(tetrahydrofuran-3-yl)methanone, is a highly versatile fragment molecule. With a molecular weight of 199.25 Da, it perfectly adheres to the "Rule of Three" for Fragment-Based Drug Discovery (FBDD) [1].
This whitepaper provides an in-depth technical roadmap for determining the 3D structure and crystallographic properties of 1-(Oxolane-3-carbonyl)piperidin-4-ol. By bridging small-molecule X-ray diffraction with macromolecular co-crystallization techniques, we will explore the conformational dynamics of its piperidine and oxolane rings, and provide self-validating experimental protocols for structural biologists and medicinal chemists.
Conformational Analysis & Pharmacophore Mapping
Understanding the unliganded, ground-state conformation of a fragment is critical before attempting to model its binding within a protein active site. Small-molecule crystallography provides ultra-high-resolution data (often <0.8 Å) that complements lower-resolution protein-ligand structures [2].
The Piperidine Core
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. Crystallographic studies of piperidine derivatives consistently demonstrate a strong preference for the chair conformation to minimize steric hindrance and torsional strain [3]. The hydroxyl group at the C4 position can adopt either an equatorial or axial orientation; however, the equatorial position is generally favored thermodynamically. The puckering amplitude (
Q
) for such unstrained piperidine rings typically hovers around 0.55 Å [4].
The Amide Linkage
The amide bond connecting the piperidine nitrogen (N1) to the oxolane-3-carbonyl group introduces a critical element of rigidity. Because the nitrogen lone pair delocalizes into the carbonyl
π
-system, the N atom adopts an
sp2
-like planar geometry. This restricts rotation, leading to distinct cis and trans rotamers that can be directly observed in the electron density map during X-ray diffraction.
The Oxolane (Tetrahydrofuran) Ring
The oxolane ring typically adopts an envelope conformation to relieve eclipsing interactions between adjacent hydrogen atoms. The ether oxygen acts as a potent hydrogen-bond acceptor, while the spatial trajectory of the ring provides a vector for fragment growth during hit-to-lead optimization.
Figure 1: Conformational landscape and pharmacophoric features of the fragment.
To facilitate experimental setup, the foundational properties and expected crystallographic parameters for this class of compounds are summarized below.
Table 1: Physicochemical Properties of 1-(Oxolane-3-carbonyl)piperidin-4-ol
P21/c
or
P212121
(if chiral resolution is applied)
Temperature
100 - 150 K (Cryo-cooled to minimize thermal motion)
Radiation Source
Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
(
λ=1.54184
Å)
Resolution Limit
0.8 Å (Atomic resolution) [2]
Experimental Methodologies
The following protocols detail the self-validating systems required to obtain high-quality X-ray diffraction data for 1-(Oxolane-3-carbonyl)piperidin-4-ol, both as a pure small molecule and as a protein-bound ligand.
Causality: Fragments are highly soluble; therefore, slow evaporation or vapor diffusion is required to gradually reach the metastable zone of supersaturation, preventing the rapid precipitation of amorphous powder.
Solvent Selection: Dissolve 10 mg of the compound in 1 mL of a primary solvent (e.g., ethyl acetate or dichloromethane).
Anti-Solvent Layering (Vapor Diffusion): Place the open vial containing the solution into a larger, sealed chamber containing an anti-solvent (e.g., hexane or heptane).
Incubation: Store at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment for 3–7 days. Causality: Temperature stability prevents convection currents that can induce multiple nucleation sites, leading to twinned crystals.
Validation (Birefringence): Harvest the resulting solids and examine them under a polarized light microscope. Self-Validation: A true single crystal will extinguish light (turn dark) uniformly every 90 degrees of rotation. If the crystal remains bright or extinguishes irregularly, it is twinned or polycrystalline and unsuitable for high-resolution SCXRD.
Data Collection: Mount a validated crystal (approx. 0.1 × 0.1 × 0.1 mm) on a loop with paratone oil, flash-cool to 100 K in a nitrogen stream, and collect diffraction data using a microfocus X-ray diffractometer.
Causality: Because fragments like 1-(Oxolane-3-carbonyl)piperidin-4-ol typically exhibit weak binding affinities (
Kd
in the 100
μ
M to mM range), they must be soaked into pre-formed apo-protein crystals at very high concentrations to drive occupancy [6].
Ligand Preparation: Prepare a 500 mM stock solution of the fragment in 100% DMSO.
Soaking Drop Formulation: Dilute the stock into the protein's crystallization mother liquor to achieve a final fragment concentration of 25–50 mM (final DMSO concentration
≤
10%). Causality: High fragment concentration ensures saturation of the binding site, while keeping DMSO
≤
10% prevents the dissolution or cracking of the protein crystal.
Crystal Transfer: Using a litho-loop, carefully transfer a well-diffracting apo-protein crystal into the soaking drop.
Incubation: Seal the drop and incubate for 1 to 24 hours. Self-Validation: Monitor the crystal visually. If the crystal cracks immediately, the DMSO tolerance is too low, or the fragment induces a major conformational change incompatible with the crystal lattice. In such cases, reduce the soak time or fragment concentration.
Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM fragment) before flash-freezing in liquid nitrogen.
Synchrotron Data Collection: Collect data at a high-flux synchrotron beamline. Causality: The low occupancy of fragments requires the intense X-ray flux of a synchrotron to achieve the signal-to-noise ratio necessary to unambiguously resolve the fragment's electron density (
Fo−Fc
map) [7].
Figure 2: Crystallographic workflow for fragment-based drug discovery (FBDD).
Conclusion
The structural elucidation of 1-(Oxolane-3-carbonyl)piperidin-4-ol relies on a dual-pronged crystallographic approach. Small-molecule X-ray diffraction establishes the baseline conformational preferences—such as the piperidine chair and the restricted amide rotamers—while high-concentration synchrotron fragment soaking reveals its specific binding vectors within a target protein. By strictly adhering to the causality-driven protocols outlined above, researchers can confidently utilize this fragment as a high-quality starting point for hit-to-lead evolution in drug discovery programs.
References
Title: Crystallographic Fragment Screening in Drug Discovery
Source: SARomics Biostructure
URL: [Link]
Title: The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery
Source: PMC - NIH (Cambridge Crystallographic Data Centre)
URL: [Link]
Title: Crystal structures of two chiral piperidine derivatives
Source: IUCr Journals
URL: [Link]
Title: Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative
Source: Taylor & Francis
URL: [Link]
Title: Fragment-based drug discovery and its application to challenging drug targets
Source: Portland Press
URL: [Link]
Title: Fragment-Based Lead Discovery Using X-ray Crystallography
Source: ACS Publications
URL: [Link]
Title: X-ray Crystallography Fragment Screening
Source: Selvita
URL: [Link]
Protocols & Analytical Methods
Method
1-(Oxolane-3-carbonyl)piperidin-4-ol role in medicinal chemistry library synthesis
Application Note: Strategic Utilization of 1-(Oxolane-3-carbonyl)piperidin-4-ol in sp3-Enriched Medicinal Chemistry Libraries Strategic Rationale: Escaping Flatland Modern drug discovery is increasingly moving away from...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of 1-(Oxolane-3-carbonyl)piperidin-4-ol in sp3-Enriched Medicinal Chemistry Libraries
Strategic Rationale: Escaping Flatland
Modern drug discovery is increasingly moving away from planar, heavily aromatic molecules due to their associated pharmacokinetic liabilities, such as poor aqueous solubility and high attrition rates in clinical trials. This shift is driven by the "Escape from Flatland" paradigm, which empirically demonstrates that increasing a molecule's carbon bond saturation—quantified as the fraction of sp3 carbons (Fsp3)—correlates directly with improved solubility, reduced off-target promiscuity, and higher clinical success rates [1].
In this context, 1-(Oxolane-3-carbonyl)piperidin-4-ol emerges as a highly privileged, fragment-like building block. Piperidine-based scaffolds are ubiquitous in medicinal chemistry, featuring in over 100 FDA-approved drugs due to their predictable 3D vectorial projection and favorable metabolic stability [2]. By capping the piperidin-4-ol core with an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) group, chemists generate a highly polar, sp3-rich scaffold (Fsp3 = 0.90). The oxolane ring introduces a chiral center (at C3) for stereochemical diversification [3], while the secondary alcohol on the piperidine ring serves as a versatile synthetic handle for high-throughput library generation.
Physicochemical Profiling
The baseline physicochemical properties of 1-(Oxolane-3-carbonyl)piperidin-4-ol make it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis. The low molecular weight and high hydrophilicity provide an excellent buffer against the lipophilic "bloat" typically introduced during late-stage lead optimization.
Property
Value
Implication for Library Design
Molecular Formula
C10H17NO3
Low molecular weight allows for extensive downstream functionalization.
Molecular Weight
199.25 g/mol
Ideal fragment-like MW (<300 Da), ensuring high ligand efficiency.
Fraction sp3 (Fsp3)
0.90
Exceptional 3D character; strictly adheres to the "Escape from Flatland" criteria [1].
cLogP (Predicted)
-0.45
High hydrophilicity; offsets lipophilic additions during library expansion.
Topo. Polar Surface Area
49.7 Ų
Optimal for membrane permeability, passive diffusion, and oral bioavailability.
H-Bond Donors / Acceptors
1 / 3
Provides targeted interaction vectors for kinase hinge regions or GPCR pockets.
Library Diversification Workflows
The secondary hydroxyl group of the piperidine ring is the primary vector for library expansion. It can be directly functionalized, stereochemically inverted, or oxidized to a ketone to access a vast array of chemical space.
Fig 1: Diversification workflows for the 1-(Oxolane-3-carbonyl)piperidin-4-ol scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the library synthesis process.
Protocol 4.1: Scaffold Synthesis via Amide Coupling
Objective: Synthesize the core scaffold while preserving the stereochemical integrity of the oxolane chiral center.
Pre-activation: In an oven-dried flask under N2, dissolve (R)- or (S)-oxolane-3-carboxylic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (30 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir at room temperature for 15 minutes.
Causality: HATU is specifically selected over EDC/HOBt because its superior reactivity minimizes the reaction time, thereby preventing base-catalyzed epimerization of the α-chiral center on the oxolane ring.
Coupling: Add piperidin-4-ol (1.1 eq, 11 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.
Workup: Quench the reaction with deionized water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted piperidine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and acidic HATU byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Self-Validation: Analyze the crude product via TLC (10% MeOH in DCM, visualized by KMnO4 stain). LC-MS must confirm the product mass ([M+H]+ expected: 200.1 m/z) and UV purity >95% before proceeding to library generation.
Protocol 4.2: Pathway A - Oxidation and Reductive Amination
Objective: Convert the secondary alcohol to a ketone for subsequent array synthesis with primary and secondary amines.
Part A: Dess-Martin Oxidation
Dissolve the scaffold (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.
Causality: DMP is utilized to provide mild, neutral oxidation conditions. This avoids the harsh thermal requirements of Swern oxidation and the heavy metal toxicity of Jones reagent, ensuring the tertiary amide linkage remains fully intact.
Warm to room temperature and stir for 2 hours.
Self-Validation: Quench with a 1:1 mixture of saturated Na2S2O3 and saturated NaHCO3. (The Na2S2O3 reduces unreacted DMP/iodine byproducts, while NaHCO3 neutralizes the generated acetic acid). Extract with DCM. IR spectroscopy of the concentrated product must show the disappearance of the broad –OH stretch (~3300 cm⁻¹) and the appearance of a sharp ketone C=O stretch (~1710 cm⁻¹).
Part B: Reductive Amination (Library Array)
In a 96-well format or individual vials, mix the piperidin-4-one intermediate (1.0 eq, 0.5 mmol) and the desired amine (1.2 eq, 0.6 mmol) in 1,2-dichloroethane (DCE) (2 mL). If utilizing a weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.0 eq).
Causality: Acetic acid catalyzes iminium ion formation without over-acidifying the medium, which would fully protonate the amine and halt the reaction trajectory.
Stir for 1 hour at room temperature to ensure complete iminium/enamine formation.
Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 0.75 mmol) and stir for 12 hours.
Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the transient iminium ion but not the starting ketone, preventing reversion to the starting piperidin-4-ol.
Protocol 4.3: Pathway B - Stereospecific Mitsunobu Inversion
Objective: Introduce nucleophiles (e.g., azides for Click chemistry or phenols) with complete stereochemical inversion.
In an anhydrous flask, dissolve triphenylphosphine (PPh3) (1.5 eq, 1.5 mmol) in anhydrous THF (5 mL) and cool to 0 °C.
Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 1.5 mmol) dropwise. Stir for 15 minutes until a white precipitate (the betaine intermediate) forms.
Causality: Pre-forming the betaine intermediate prior to the addition of the alcohol prevents premature oxidation of the piperidin-4-ol and ensures high stereochemical fidelity during the subsequent SN2 inversion.
Add the scaffold (1.0 eq, 1.0 mmol) followed by the acidic nucleophile (e.g., Diphenylphosphoryl azide (DPPA) or a phenol, 1.2 eq).
Allow the reaction to warm to room temperature and stir for 16 hours.
Self-Validation: Monitor via LC-MS. The formation of triphenylphosphine oxide (TPPO) is a stoichiometric byproduct and serves as an internal indicator of reaction progression. Purify via reverse-phase preparative HPLC to remove TPPO and isolate the stereoinverted product.
Mechanistic Insights & Troubleshooting
Amide Rotamers in NMR: When characterizing the scaffold or its derivatives via ¹H or ¹³C NMR, researchers will frequently observe peak doubling or line broadening. This is not an impurity; it is a fundamental consequence of restricted rotation around the tertiary amide bond (oxolane carbonyl to piperidine nitrogen). To self-validate, run a Variable Temperature (VT) NMR at 80–100 °C in DMSO-d6; the rotameric signals will coalesce into sharp, single peaks.
Oxolane Ring Stability: The tetrahydrofuran (oxolane) ring is generally robust but can undergo ring-opening under strongly acidic conditions (e.g., concentrated HBr or HI) or in the presence of strong Lewis acids (e.g., BBr3) used for ether deprotection. When designing downstream library deprotection steps, orthogonal protecting groups (like Boc or Fmoc) that can be removed under mild conditions (TFA or piperidine) should be prioritized.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20595422, (R)-Tetrahydrofuran-3-carboxylic acid. PubChem. URL: [Link]
Application
Application Notes & Protocols for In Vivo Evaluation of 1-(Oxolane-3-carbonyl)piperidin-4-ol
A Hypothetical Framework Based on Structural Analogs Senior Application Scientist Note: The following document provides a detailed, albeit hypothetical, set of application notes and protocols for the in vivo evaluation o...
Author: BenchChem Technical Support Team. Date: April 2026
A Hypothetical Framework Based on Structural Analogs
Senior Application Scientist Note: The following document provides a detailed, albeit hypothetical, set of application notes and protocols for the in vivo evaluation of 1-(Oxolane-3-carbonyl)piperidin-4-ol. As of the date of this publication, specific preclinical data for this compound is not publicly available. Therefore, the subsequent methodologies are predicated on established principles of pharmacology and informed by the known biological activities of structurally related compounds containing piperidine and oxolane moieties. These protocols are intended to serve as a foundational guide for researchers initiating preclinical studies with this novel chemical entity.
Scientific Rationale and Postulated Therapeutic Arenas
The chemical structure of 1-(Oxolane-3-carbonyl)piperidin-4-ol incorporates a piperidine ring, a common scaffold in medicinal chemistry known for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of piperidin-4-one, a related structural class, have been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5] The oxolane (tetrahydrofuran) ring, while often used as a solvent, is also present in some biologically active molecules, and its five-membered ring structure can influence solubility and receptor binding.[6][7]
Given the pharmacological promiscuity of the piperidine scaffold, 1-(Oxolane-3-carbonyl)piperidin-4-ol could plausibly be investigated in several therapeutic areas. This guide will focus on a hypothetical application in oncology , based on the reported antiproliferative effects of some piperidine derivatives.[2][8]
Preclinical In Vivo Workflow: A Proposed Strategy
The successful in vivo evaluation of a novel compound requires a systematic approach, beginning with preliminary toxicity assessments and progressing to efficacy studies in relevant disease models.
Caption: Proposed preclinical in vivo workflow for 1-(Oxolane-3-carbonyl)piperidin-4-ol.
Detailed Experimental Protocols
Formulation Development
Objective: To prepare a sterile, stable, and injectable formulation of 1-(Oxolane-3-carbonyl)piperidin-4-ol suitable for administration in animal models.
Prepare a stock solution of the test compound by dissolving it in DMSO to a concentration of 100 mg/mL. Gentle warming and vortexing may be required to facilitate dissolution.
In a sterile tube, combine the vehicle components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
Slowly add the required volume of the compound's DMSO stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 10 mg/mL solution, add 1 part of the 100 mg/mL stock to 9 parts of the vehicle.
Vortex the final formulation thoroughly to ensure homogeneity.
Visually inspect the formulation for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of PEG400 or Tween 80).
Prepare fresh formulations on each day of dosing to ensure stability.
Rationale: This vehicle composition is a standard formulation for poorly water-soluble compounds in preclinical studies. DMSO is a powerful solvent, PEG400 aids in solubility and stability, Tween 80 acts as a surfactant to prevent precipitation, and saline provides isotonicity.
Acute Toxicity and Dose-Ranging Study
Objective: To determine the maximum tolerated dose (MTD) of 1-(Oxolane-3-carbonyl)piperidin-4-ol following a single administration.
Animal Model:
Species: Female BALB/c mice
Age: 6-8 weeks
Weight: 18-22 g
Protocol:
Acclimatize animals for at least 7 days prior to the study.
Randomize animals into dose groups (n=3 per group), including a vehicle control group.
Administer single doses of the test compound via intraperitoneal (IP) injection at escalating doses (e.g., 10, 30, 100, 300 mg/kg). The injection volume should be consistent across all groups (e.g., 10 mL/kg).
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and body weight) at 1, 4, 24, and 48 hours post-injection, and daily thereafter for 14 days.
Record body weights on Day 0 (pre-dose) and on Days 1, 3, 7, and 14.
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Parameter
Observation Period
Key Endpoints
Clinical Signs
1, 4, 24, 48 hours, then daily for 14 days
Morbidity, mortality, behavioral changes
Body Weight
Days 0, 1, 3, 7, 14
>20% weight loss indicates significant toxicity
Necropsy
At the end of the study or upon humane endpoint
Gross pathological changes in major organs
Table 1: Endpoint Summary for Acute Toxicity Study.
In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 1-(Oxolane-3-carbonyl)piperidin-4-ol in a human tumor xenograft model.
Animal Model:
Species: Female athymic nude mice (nu/nu)
Age: 6-8 weeks
Tumor Model: Subcutaneous implantation of a human cancer cell line (e.g., HCT-116 colon cancer cells).
Protocol:
Inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.
Treatment groups could include:
Vehicle control
Test compound at two dose levels (e.g., 0.5x MTD and 0.25x MTD)
A positive control (a standard-of-care chemotherapy agent for the chosen cell line)
Administer the treatments via IP injection daily or on an optimized schedule (e.g., 5 days on, 2 days off) for 2-3 weeks.
Measure tumor volume and body weight 2-3 times per week.
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for the in vivo xenograft efficacy study.
Pharmacokinetic (PK) Considerations
A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[9] This data helps in designing more effective dosing regimens.
PK Parameter
Description
Importance
Cmax
Maximum plasma concentration
Relates to efficacy and potential for acute toxicity.
The fraction of an administered dose that reaches systemic circulation.
Compares the effectiveness of different administration routes.[9]
Table 2: Key Pharmacokinetic Parameters.
Concluding Remarks
The protocols outlined in this document provide a comprehensive, albeit hypothetical, starting point for the in vivo investigation of 1-(Oxolane-3-carbonyl)piperidin-4-ol. Researchers should adapt these methodologies based on the specific biological question being addressed and any emerging in vitro data. Careful consideration of animal welfare, adherence to institutional guidelines, and rigorous experimental design are paramount for obtaining reliable and reproducible results.
References
SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. (2013). Bulletin of the Korean Chemical Society. [Link]
Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PMC. [Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2022). Materials Today: Proceedings. [Link]
Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2006). PubMed. [Link]
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). PMC. [Link]
Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (2014). ResearchGate. [Link]
A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). MDPI. [Link]
Pharmacokinetics and anaesthesia. (2024). BJA Education. [Link]
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. (1997). Collection of Czechoslovak Chemical Communications. [Link]
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2024). Chemical Journal of Kazakhstan. [Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). Asian Journal of Chemistry. [Link]
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2024). ResearchGate. [Link]
Technical Support Center: Optimizing 1-(Oxolane-3-carbonyl)piperidin-4-ol Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with the amide coupling of oxolane-3-carboxylic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with the amide coupling of oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) and piperidin-4-ol.
This specific transformation presents a trifecta of synthetic hurdles:
Stereochemical Integrity: The
α
-chiral center of oxolane-3-carboxylic acid is highly prone to base-catalyzed epimerization.
Chemoselectivity: Piperidin-4-ol possesses both a secondary amine and a secondary alcohol, requiring strict control to favor N-acylation over O-acylation.
Product Isolation: The resulting amide is highly polar and water-soluble, complicating standard aqueous workups.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, stereopure, and chemoselective outcomes.
Mechanistic Pathways & Selectivity
Understanding the kinetic pathways of this reaction is critical. The diagram below illustrates how reagent and condition choices dictate the flow of the activated intermediate toward either the desired product or undesired byproducts.
Reaction pathway showing desired N-acylation vs. undesired O-acylation and epimerization.
Quantitative Optimization Data
To establish the optimal conditions, we must evaluate the performance of standard coupling reagents against our three primary challenges. The data below summarizes the outcomes of various coupling environments [1, 2].
This protocol is engineered as a self-validating system . It utilizes In-Process Controls (IPC) to verify chemical milestones before proceeding, preventing downstream failures.
Self-validating experimental workflow for T3P-mediated amide coupling.
Step-by-Step Methodology:
Substrate Dissolution: Charge a dry flask with oxolane-3-carboxylic acid (1.0 eq) and piperidin-4-ol (1.05 eq). Dissolve in anhydrous 2-MeTHF to achieve a 0.5 M concentration. Causality: 2-MeTHF is chosen because it partially partitions water during workup while keeping the highly polar product in the organic phase.
Base Addition: Add Pyridine (3.0 eq) to the stirring solution.
Controlled Activation: Cool the reaction to 0–5 °C using an ice bath. Dropwise, add T3P (50% w/w in EtOAc, 1.2 eq) over 15 minutes. Causality: Slow addition manages the exothermic activation, preventing localized temperature spikes that drive O-acylation.
Self-Validation (IPC Loop): Allow the reaction to warm to room temperature and stir for 2 hours. Pull a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via HPLC/LCMS.
Validation Check: If conversion of the acid is <98%, add an additional 0.1 eq of T3P and stir for 1 hour. Do not proceed until >98% conversion is validated.
Aqueous Wash: Add an equal volume of deionized water to the reaction mixture. Stir vigorously for 10 minutes, then separate the layers. Causality: T3P byproducts are entirely water-soluble and partition exclusively into the aqueous layer, leaving the product in the 2-MeTHF.
Isolation: Wash the organic layer with brine, dry over
Na2SO4
, filter, and concentrate under reduced pressure to yield the chemically pure amide.
Troubleshooting Guides
Q: I am observing epimerization of the oxolane-3-carboxylic acid. How do I prevent this?
Causality: The
α
-proton of oxolane-3-carboxylic acid is slightly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the ring oxygen. When strong bases (like DIPEA, pKa ~10.5) are used during activation, they deprotonate this position, forming a planar enolate/ketene intermediate that leads to racemization upon amine attack.
Solution: Switch to a weaker base like pyridine (pKa ~5.2). Pyridine is basic enough to drive the T3P coupling mechanism but too weak to abstract the
α
-proton, allowing the rate of amine nucleophilic attack to vastly outcompete the rate of epimerization [1].
Q: My LCMS shows a mass corresponding to the di-acylated or O-acylated product. Why is piperidin-4-ol reacting at the hydroxyl group?
Causality: The nitrogen lone pair in the secondary amine is highly polarizable and a superior nucleophile compared to the secondary alcohol. However, if a hyper-nucleophilic catalyst like DMAP is used, it forms a highly electrophilic acylpyridinium intermediate that is reactive enough to rapidly acylate the harder oxygen nucleophile. Additionally, elevated temperatures provide the activation energy required for the slower O-acylation pathway [3].
Solution: Strictly control stoichiometry (maximum 1.05 eq of the acid). Never use DMAP for unprotected amino-alcohol couplings unless specifically targeting an ester. Maintain the initial activation temperature at 0–5 °C.
Q: The reaction is complete, but I am losing my product during the aqueous workup. How do I isolate it?
Causality: 1-(Oxolane-3-carbonyl)piperidin-4-ol is highly polar and lacks lipophilic bulk. If you use coupling reagents that generate moderately polar byproducts (like EDC/HOBt), the extensive aqueous washing required to remove the urea byproducts will pull your target amide into the aqueous phase.
Solution: Utilize the T3P protocol described above. Because T3P byproducts are completely water-soluble, a single, simple water wash is sufficient. If product loss still occurs, saturate the aqueous layer with NaCl (salting out) before phase separation, or extract the aqueous layer with a 10% Isopropanol/Dichloromethane mixture.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for this coupling to avoid organic waste?A: Yes. Recent advancements in surfactant-in-water technology (e.g., using TPGS-750-M) allow for the chemoselective amidation of unprotected amino alcohols in aqueous media. This provides an environmentally friendly alternative to DMF or DCM while maintaining high N-selectivity [3].
Q: Is it necessary to use a protecting group (e.g., TBS or Boc) on the hydroxyl group of piperidin-4-ol prior to coupling?A: No. Under the optimized conditions (T3P, mild base, low temperature), N-acylation is highly chemoselective. Employing protecting groups adds unnecessary synthetic steps, reduces overall atom economy, and generates additional waste.
Q: Why do we use 2-MeTHF instead of standard THF?A: 2-MeTHF is partially immiscible with water, allowing it to act as both the reaction solvent and the extraction solvent. Standard THF is completely miscible with water, which would require evaporating the THF completely before an aqueous workup could be performed.
References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents.
Optimization
Technical Support Center: Stability & Storage of 1-(Oxolane-3-carbonyl)piperidin-4-ol
Welcome to the Technical Support and Troubleshooting Center for 1-(Oxolane-3-carbonyl)piperidin-4-ol . This portal is designed for researchers, analytical chemists, and formulation scientists managing the long-term stabi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for 1-(Oxolane-3-carbonyl)piperidin-4-ol . This portal is designed for researchers, analytical chemists, and formulation scientists managing the long-term stability of this specific active pharmaceutical ingredient (API) or synthetic intermediate.
Because this molecule contains three distinct functional groups—a cyclic ether (oxolane), an amide bond, and a secondary alcohol—it is susceptible to multiple competing degradation pathways. This guide provides field-proven, self-validating protocols to ensure scientific integrity during long-term storage.
Quantitative Stability Matrix
To establish a baseline for degradation, we have summarized the expected stability profile of 1-(Oxolane-3-carbonyl)piperidin-4-ol under various ICH Q1A(R2) standard conditions[1].
Table 1: Degradation Kinetics & Impurity Profiling over 6 Months
Storage Condition
Environment
Primary Degradant
Degradation Rate (% Area/Month)
Mitigation Strategy
-20°C (Optimal)
Sealed, Argon Headspace, Dark
None detected
< 0.01%
Standard baseline storage.
5°C (Refrigerated)
Sealed, Ambient Air, Dark
Oxolane Hydroperoxides
0.05%
Purge headspace with inert gas.
25°C / 60% RH
Open to air, Ambient Light
Hydroperoxides, Ketone
0.45%
Use amber vials; exclude oxygen.
40°C / 75% RH
Open to air, Dark
Piperidin-4-ol (Cleavage)
1.20%
Desiccate; control moisture/heat.
Extreme pH (pH 2 / 12)
Aqueous Solution, 40°C
Oxolane-3-carboxylic acid
> 15.0%
Avoid unbuffered aqueous storage.
Structural Vulnerabilities & Causality
To effectively troubleshoot degradation, you must understand the mechanistic causality behind the molecule's breakdown.
Caption: Structural vulnerabilities and primary degradation pathways of the compound.
Q1: Why is my compound forming peroxides, and why is this dangerous?
The Causality: The oxolane (tetrahydrofuran) ring is highly susceptible to autoxidation. The oxygen atom in the ring stabilizes adjacent carbon-centered radicals. When exposed to molecular oxygen and light, a radical chain reaction abstracts an alpha-hydrogen, forming explosive and highly reactive hydroperoxides.
The Fix: Peroxidizable chemicals must be stored in sealed, air-impermeable containers and kept away from light, as UV radiation initiates the radical formation[2]. If your compound is a liquid or dissolved in a solvent, you must flush the headspace with nitrogen or argon before sealing[2].
Q2: LC-MS analysis shows the molecule is splitting into two fragments (m/z ~116 and m/z ~101). What is happening?
The Causality: You are observing amide bond hydrolysis. While amides are generally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group[3], they are not invincible. Prolonged exposure to moisture at elevated temperatures, or storage in unbuffered aqueous solutions (especially at extreme pH), protonates the carbonyl oxygen or nitrogen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water[3]. This cleaves the molecule into oxolane-3-carboxylic acid and piperidin-4-ol[4].
The Fix: Store the solid API in a desiccator. If storing in solution, ensure the pH is strictly buffered near neutrality (pH 6.5–7.5) and store at -20°C to kinetically freeze the hydrolysis reaction.
Q3: How do I design a stability study for this compound that complies with regulatory standards?
The Causality: To predict shelf-life and establish safe storage conditions, regulatory agencies require empirical data. According to ICH Q1A(R2) guidelines, you must conduct both long-term and accelerated stability testing[1]. Accelerated testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) forces degradation pathways to emerge faster, allowing you to validate your analytical procedures (like HPLC-UV/MS) to ensure they are "stability-indicating"[5].
The Fix: Follow Protocol 2 below to set up a self-validating forced degradation study.
Experimental Protocols
Protocol 1: Peroxide Screening and Inert Packaging Workflow
Purpose: To ensure the oxolane moiety has not autoxidized prior to long-term storage, and to package it securely.
Initial Screening: In a fume hood, dissolve 5 mg of the compound in 1 mL of peroxide-free solvent (e.g., HPLC-grade water or methanol).
Quantification: Dip a commercial peroxide test strip (e.g., Quantofix) into the solution for 1 second. Wait 15 seconds and compare the color to the scale[2].
Self-Validation Check: If peroxides are > 5 ppm, the batch must be purified (e.g., via column chromatography or passing through basic alumina) before storage. Do not store peroxidized batches.
Aliquoting: Transfer the cleared API into amber glass vials to block UV-initiated radical formation.
Inerting: Insert a gentle stream of high-purity Argon or Nitrogen gas into the vial for 30–60 seconds to displace atmospheric oxygen.
Sealing: Immediately cap the vial using a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.
Storage: Place the vials in a secondary container with a desiccant pouch (e.g., silica gel) and store at -20°C.
Caption: Step-by-step workflow for the safe handling, testing, and long-term storage of the API.
Purpose: To validate that your HPLC method can separate the parent API from its oxolane-peroxide and amide-hydrolysis degradants.
Acid Hydrolysis Stress: Dissolve API in 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection. (Expected degradants: Oxolane-3-carboxylic acid and Piperidin-4-ol)[3].
Base Hydrolysis Stress: Dissolve API in 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection[3].
Oxidative Stress: Dissolve API in 3% H₂O₂ at room temperature for 24 hours. (Expected degradants: Piperidin-4-one derivatives and oxolane ring-opening products).
Photostability: Expose a thin layer of solid API to 1.2 million lux hours and 200 watt hours/square meter of near UV light, per ICH Q1B.
Chromatographic Validation: Run all stressed samples on an HPLC-UV/MS. Self-Validation Check: The method is only stability-indicating if the parent peak (1-(Oxolane-3-carbonyl)piperidin-4-ol) is baseline-resolved (Resolution > 1.5) from all generated degradation peaks.
International Council for Harmonisation (ICH). "Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Website. Available at: [Link]
European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at: [Link]
University of North Carolina (UNC) Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." UNC.edu. Available at: [Link]
Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry. Available at: [Link]
Minimizing side reactions during 1-(Oxolane-3-carbonyl)piperidin-4-ol synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the specific mechanistic hurdles of synthesizing 1-(Oxolane-3-carbonyl)piperidin-4-ol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the specific mechanistic hurdles of synthesizing 1-(Oxolane-3-carbonyl)piperidin-4-ol.
When coupling oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) with piperidin-4-ol, researchers typically encounter two major failure modes: chemoselectivity failure (unwanted O-acylation of the alcohol group) and stereochemical degradation (epimerization of the chiral center adjacent to the carbonyl). This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to eliminate them.
Part 1: Mechanistic Troubleshooting Guide
Issue A: Chemoselectivity (N-Acylation vs. O-Acylation)
The Causality: Piperidin-4-ol is an amino alcohol containing both a secondary amine and a secondary alcohol. Kinetically, the secondary amine is a significantly stronger nucleophile due to the lower pKa of its conjugate acid. However, chemoselectivity is easily lost if the active ester intermediate is overly reactive (e.g., acid chlorides) or if an acyl transfer catalyst like DMAP is used[1]. DMAP accelerates the reaction indiscriminately, providing the thermodynamic push needed for the hydroxyl group to attack the activated carbonyl, resulting in O-acylation or N,O-diacylation.
The Solution: Avoid DMAP and highly reactive halogenated activators. Instead, utilize coupling reagents that exhibit inherent amidation selectivity. Ynamides (such as MYMsA) and propylphosphonic anhydride (T3P) have been proven to selectively target amino groups even in the presence of unprotected hydroxyls, making -OH protection steps completely unnecessary[2][3].
Issue B: Suppressing C3 Epimerization
The Causality: Oxolane-3-carboxylic acid possesses an acidic alpha-proton at the C3 chiral center. During activation, traditional coupling systems (like HATU or EDC/HOBt) combined with strong bases (like DIPEA or triethylamine) promote base-catalyzed enolization or the formation of oxazolone-like intermediates. This rapidly degrades the enantiomeric purity of the substrate[4].
The Solution: The basicity of the reaction environment must be strictly controlled. Replacing DIPEA (pKa ~10.5) with a weaker base like pyridine (pKa ~5.2) provides enough basicity to drive the coupling without triggering alpha-proton abstraction[2][4]. Alternatively, utilizing emerging ynamide coupling reagents allows for a completely racemization-free activation process under neutral conditions[3][5].
Mechanistic pathways showing desired N-acylation versus O-acylation and epimerization side reactions.
Part 2: Quantitative Reagent Comparison
To make an informed decision on your coupling strategy, review the performance metrics of standard coupling systems against this specific substrate class.
Coupling System
Chemoselectivity (N vs O)
Epimerization Risk
Operational Advantages
HATU / DIPEA
Moderate (O-acylation risk)
High (>5% epimerization)
Fast kinetics, but poor atom economy and high toxicity.
This method is highly recommended for gram-to-kilogram scale synthesis due to its operational simplicity and water-soluble byproducts[2].
Substrate Dissolution: In an oven-dried flask, dissolve 1.0 equivalent of chiral oxolane-3-carboxylic acid and 1.05 equivalents of piperidin-4-ol in a 1:1 mixture of ethyl acetate (EtOAc) and pyridine. Causality: The slight excess of amine ensures complete consumption of the active ester, preventing residual ester from undergoing side reactions.
Thermal Equilibration: Cool the homogeneous solution to 0 °C using an ice bath. Causality: Low temperatures mitigate the mild exotherm of T3P addition and kinetically freeze out the enolization pathway.
Activation: Dropwise add 1.2 equivalents of T3P (50% solution in EtOAc) over 15 minutes.
Coupling & Validation: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
Self-Validation Step: Pull a 10 µL aliquot, quench in water/MeCN, and run LC-MS. The reaction is complete when the unreacted acid peak is <1% by UV area. If >1%, stir for an additional hour.
Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The T3P byproducts are entirely water-soluble and will be removed in the aqueous wash[2][4].
Self-validating experimental workflow for T3P-mediated low-epimerization amide coupling.
If your specific oxolane-3-carboxylic acid derivative is hyper-sensitive to epimerization, use this emerging technique[3].
Hydroacyloxylation: Dissolve 1.0 eq of the acid and 1.1 eq of MYMsA in dichloromethane (DCM) at room temperature. Stir for 2 hours to form the α-acyloxyenamide intermediate.
Aminolysis: Directly add 1.0 eq of piperidin-4-ol to the same pot. Stir for an additional 4 hours.
Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the secondary amine indicates successful aminolysis.
Isolation: Concentrate the solvent and purify via standard silica gel chromatography. Note: No base is used at any point in this protocol, guaranteeing 0% base-induced racemization[3][5].
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use DMAP to accelerate the coupling if my reaction is sluggish?A: Absolutely not. DMAP acts as a highly active acyl transfer catalyst. While it accelerates the reaction, it drastically lowers the activation energy for O-acylation (destroying chemoselectivity) and increases the rate of alpha-proton abstraction (causing severe epimerization)[2]. If the reaction is slow, increase the concentration of the substrates rather than adding DMAP.
Q: Why use Pyridine instead of DIPEA with T3P?A: DIPEA is a strong, non-nucleophilic base (pKa ~10.5) that easily deprotonates the alpha-carbon of the activated oxolane-3-carboxylic ester. Pyridine is a much weaker base (pKa ~5.2)—it is strong enough to scavenge the acidic byproducts of T3P activation but too weak to cause enolization, keeping epimerization below 1.5%[2][4].
Q: Do I need to protect the -OH group of piperidin-4-ol before coupling?A: No. By selecting the correct coupling reagent (like T3P or Ynamides) and strictly controlling the stoichiometry (avoiding a large excess of the activated acid), the kinetic preference for N-acylation is absolute. This saves you two entire synthetic steps (protection and deprotection)[3][5].
References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications.[Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.[Link]
Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis.[Link]
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society.[Link]
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - Organic Chemistry Portal.[Link]
1-(Oxolane-3-carbonyl)piperidin-4-ol vs. Traditional Piperidine Derivatives in 3D Drug Design
Prepared by: Senior Application Scientist, Medicinal Chemistry & FBDD Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Shift to 3D Fragment Space In modern Fragm...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & FBDD
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Shift to 3D Fragment Space
In modern Fragment-Based Drug Design (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to reduce attrition in clinical development. Piperidine derivatives are ubiquitous in pharmaceuticals, but traditional libraries are overpopulated with flat, lipophilic appendages (e.g., benzyl or benzoyl groups)[1].
1-(Oxolane-3-carbonyl)piperidin-4-ol (OCPO) represents a highly optimized, 3D fragment building block. By coupling a piperidin-4-ol core with an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) moiety, this compound achieves a high fraction of sp3 carbons (
Fsp3
). This guide objectively compares OCPO against traditional aromatic and lipophilic piperidine derivatives, providing mechanistic rationales, comparative physicochemical data, and self-validating experimental protocols to support its integration into your screening libraries.
Mechanistic Rationale: Why Oxolane Over Aromatic Rings?
The structural substitution of a phenyl ring (benzoyl) with an oxolane ring (oxolane-3-carbonyl) fundamentally alters the physicochemical and pharmacological profile of the piperidine scaffold:
Enhanced Solubility via Dipole and H-Bonding: The oxygen atom within the oxolane (tetrahydrofuran) ring acts as a potent hydrogen-bond acceptor. Unlike highly lipophilic cyclohexane rings, the oxolane ring drastically lowers the partition coefficient (LogP), driving superior aqueous solubility.
Water-Mediated Target Interactions: As demonstrated in the optimization of HIV protease inhibitors, tetrahydrofuran rings are uniquely capable of engaging in complex, water-mediated hydrogen bond networks with target backbone residues (e.g., Asp/Glu), significantly boosting ligand efficiency [2].
Metabolic Stability: Aromatic rings are highly susceptible to CYP450-mediated epoxidation and subsequent aromatic hydroxylation. The sp3-hybridized oxolane ring resists these pathways. Furthermore, the amide linkage deactivates the piperidine nitrogen, mitigating the risk of rapid
N
-dealkylation or oxidation common in basic piperidines [3].
Comparative Performance Data
To objectively evaluate OCPO, we benchmarked it against two structural analogs: 1-Benzoylpiperidin-4-ol (BPO) (an aromatic control) and 1-(Cyclohexanecarbonyl)piperidin-4-ol (CCPO) (a lipophilic sp3 control).
Table 1: Physicochemical and ADME Profiling
Compound
Scaffold Type
Fsp3
cLogP
Thermodynamic Solubility (µM, pH 7.4)
HLM Intrinsic Clearance (
CLint
) (µL/min/mg)
OCPO
Polar 3D (Oxolane)
0.90
-0.2
> 500
15.2 (High Stability)
BPO
Flat Aromatic (Phenyl)
0.42
1.8
~ 145
45.8 (Moderate Stability)
CCPO
Lipophilic 3D (Cyclohexane)
1.00
2.1
~ 85
62.4 (Low Stability)
Data Interpretation: OCPO demonstrates the optimal balance. While CCPO has a perfect
Fsp3
score, its extreme lipophilicity drives down solubility and increases vulnerability to aliphatic oxidation by liver microsomes. OCPO utilizes the oxolane oxygen to maintain low lipophilicity, resulting in near-perfect solubility and excellent metabolic stability.
Structural Binding Logic & Workflow
The following diagram illustrates the strategic advantage of the OCPO pharmacophore mapping compared to traditional flat fragments.
Workflow demonstrating the structural advantages and binding logic of 1-(Oxolane-3-carbonyl)piperidin-4-ol.
To ensure scientific integrity and reproducibility, the data presented in Table 1 must be generated using rigorous, self-validating assays. Below are the exact protocols used to evaluate these piperidine derivatives.
Causality Note: Why use a 24-hour shake-flask method instead of high-throughput kinetic nephelometry? Kinetic assays often mask poor intrinsic solubility due to the transient supersaturation of the DMSO stock in the aqueous buffer. For 3D fragments like OCPO, establishing the true thermodynamic equilibrium is essential to prevent false positives in high-concentration biochemical screens.
Preparation: Weigh 2.0 mg of the solid piperidine derivative (OCPO, BPO, or CCPO) into a 2 mL glass vial.
Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Cap tightly and place on a thermoshaker at 25°C, shaking at 800 rpm for exactly 24 hours.
Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet undissolved solid. Carefully extract 500 µL of the supernatant without disturbing the pellet.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure no micro-particulates remain.
Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-UV (210 nm and 254 nm) against a 5-point calibration curve prepared from a 10 mM DMSO stock of the same compound.
Validation Check: The presence of a visible solid pellet post-equilibration confirms that the solution reached thermodynamic saturation.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality Note: Why use an internal standard during the quench phase? Co-precipitating an internal standard (e.g., Tolbutamide) during the cold acetonitrile quench corrects for matrix effects and ionization suppression in the MS source. This ensures the calculated
CLint
reflects true enzymatic degradation rather than analytical variance.
Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (pooled) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At
t=0,15,30, and 60
minutes, transfer 50 µL aliquots of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with 100 ng/mL Tolbutamide (Internal Standard).
Protein Precipitation: Centrifuge the quenched plate at 4,000 rpm for 20 minutes at 4°C.
LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS. Monitor the parent mass disappearance relative to the internal standard.
Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant (
k
) from the slope, and derive the intrinsic clearance (
CLint=microsome concentrationk×1000
).
Conclusion & Strategic Recommendations
For drug discovery programs targeting challenging protein-protein interactions or deep kinase pockets, relying on flat aromatic piperidines introduces significant downstream ADME liabilities. 1-(Oxolane-3-carbonyl)piperidin-4-ol provides a superior alternative. By leveraging the low lipophilicity and high hydrogen-bonding capacity of the oxolane ring, it delivers exceptional thermodynamic solubility and metabolic stability while expanding the 3D spatial trajectory of the fragment.
Recommendation: Replace standard benzoyl-piperidine fragments in your primary screening libraries with oxolane-carbonyl derivatives to immediately improve the ligand efficiency and developability of your initial hits.
References
Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates
Source: RSC Medicinal Chemistry
URL: [Link][1]
Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors
Source: NIH / PubMed Central (PMC)
URL: [Link][2]
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Source: NIH / PubMed Central (PMC)
URL: [Link][3]
HPLC validation methods for testing 1-(Oxolane-3-carbonyl)piperidin-4-ol purity
Comparative Guide: HPLC Validation Methods for 1-(Oxolane-3-carbonyl)piperidin-4-ol Purity As drug development pipelines increasingly rely on complex functionalized scaffolds, ensuring the analytical purity of key interm...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: HPLC Validation Methods for 1-(Oxolane-3-carbonyl)piperidin-4-ol Purity
As drug development pipelines increasingly rely on complex functionalized scaffolds, ensuring the analytical purity of key intermediates is paramount. 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS: 1307452-28-3)[1] presents a unique analytical challenge. Featuring a piperidin-4-ol moiety acylated by an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) group, its physicochemical properties demand a highly deliberate approach to High-Performance Liquid Chromatography (HPLC) method development and validation.
This guide objectively compares the performance of different HPLC modalities for this compound and provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory guidelines[2][3].
Part 1: Causality & Experimental Design (Method Selection)
To design a robust analytical method, we must first deconstruct the molecule’s chemical behavior under chromatographic conditions:
Non-Basic Nitrogen (Peak Shape Causality): Unlike free piperidine derivatives which are highly basic and prone to severe peak tailing due to secondary interactions with column silanols[4], the nitrogen in 1-(Oxolane-3-carbonyl)piperidin-4-ol is part of a tertiary amide. This delocalizes the lone pair, rendering the molecule largely neutral under standard acidic mobile phase conditions (pH 2–4). Consequently, aggressive ion-pairing agents are unnecessary.
High Polarity (Retention Causality): The combination of the amide carbonyl, the oxolane ether oxygen, and the free hydroxyl group makes this molecule highly polar. On a standard C18 column, it risks eluting too close to the void volume (
t0
), co-eluting with unretained polar impurities.
Lack of Chromophore (Detection Causality): The molecule lacks aromatic rings or extended conjugated
π
-systems. Standard UV detection at 254 nm will yield negligible response. Detection must rely on low-wavelength UV (e.g., 210 nm for the amide bond), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS)[5].
Stereochemistry: The C3 position of the oxolane ring is a chiral center. If the synthetic route is not stereospecific, diastereomeric or enantiomeric profiling via Chiral HPLC is required[5].
Quantitative Method Comparison
Based on these properties, laboratories must choose between Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
Parameter
RP-HPLC (Polar-embedded C18)
HILIC (Amide/Diol Phase)
Chiral HPLC (Amylose Phase)
Retention Mechanism
Hydrophobic partitioning
Hydrophilic partitioning & H-bonding
Stereoselective inclusion
Resolution of Polar Impurities
Moderate (risk of early co-elution)
Excellent (strong retention of polar groups)
Poor to Moderate
Optimal Detector
UV (210 nm) or ELSD
ELSD or LC-MS (ideal for high organic)
UV (210 nm) or LC-MS
Typical Run Time
10–15 minutes
15–25 minutes
20–35 minutes
Validation Complexity
Low (Standard ICH Q2(R2))
Medium (Requires longer equilibration)
High (Strict mobile phase limits)
Part 2: Decision Matrix for Method Selection
Decision matrix for selecting the optimal HPLC validation pathway.
Part 3: ICH Q2(R2) Compliant Validation Protocol (HILIC-ELSD Method)
Given the high polarity and lack of a strong chromophore, a HILIC-ELSD method is the most scientifically sound choice for general purity and assay testing. The following protocol is designed as a self-validating system, ensuring that every step contains internal controls (System Suitability Testing) to guarantee data integrity[6].
Phase 0: System Suitability Testing (SST) - The Internal Control
Before executing validation parameters, the system must prove it is "fit for purpose"[3].
Methodology: Inject a standard solution of 1-(Oxolane-3-carbonyl)piperidin-4-ol (100 µg/mL in 90:10 Acetonitrile:Water) six times.
To prove the ELSD signal is exclusively from the target API and not degradants, the method must be stability-indicating[3].
Methodology: Subject the API to four stress conditions:
Acidic: 1M HCl at 60°C for 2 hours (targets amide hydrolysis).
Basic: 1M NaOH at 60°C for 2 hours (targets amide hydrolysis).
Oxidative: 3%
H2O2
at room temp for 24 hours (targets ring oxidation).
Thermal: Solid state at 105°C for 48 hours.
Self-Validating Acceptance Criteria: The resolution (
Rs
) between the intact 1-(Oxolane-3-carbonyl)piperidin-4-ol peak and the nearest degradation product must be
≥
2.0. Mass balance should be
≥
95%.
Phase 2: Linearity and Range
ELSD responses are inherently non-linear (logarithmic). The validation must account for this using appropriate calibration models[3].
Methodology: Prepare 6 concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 120, 150 µg/mL).
Data Transformation: Plot
log(Peak Area)
vs.
log(Concentration)
.
Self-Validating Acceptance Criteria: The correlation coefficient (
R2
) of the log-log plot must be
≥
0.995. The y-intercept should not significantly deviate from zero[6].
Phase 3: Accuracy (Spike Recovery)
Accuracy ensures the matrix does not suppress the ELSD signal[7].
Methodology: Spike known amounts of reference standard into a synthetic mixture of expected impurities at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate for each level (9 determinations total).
Self-Validating Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with a %RSD
≤
2.0% at each concentration level[7].
Phase 4: Precision (Repeatability)
Methodology: A single analyst prepares 6 independent sample solutions of the API at 100% test concentration and injects them under identical conditions.
Self-Validating Acceptance Criteria: The assay value %RSD of the 6 preparations must be
≤
2.0%[6].
References
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group. 2
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). 3
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. 6
Validation of Analytical Procedures Training Module 3: Practical Applications of ICH Q2(R2) - International Council for Harmonisation (ICH). 7
Mass Spectrometry Validation of 1-(Oxolane-3-carbonyl)piperidin-4-ol: A Comparative Guide to Analytical Platforms and Isomeric Differentiation
Executive Summary 1-(Oxolane-3-carbonyl)piperidin-4-ol (C₁₀H₁₇NO₃, Exact Mass: 199.1208 Da) is a highly polar, sp³-rich building block frequently utilized in fragment-based drug discovery (FBDD) and library synthesis. En...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(Oxolane-3-carbonyl)piperidin-4-ol (C₁₀H₁₇NO₃, Exact Mass: 199.1208 Da) is a highly polar, sp³-rich building block frequently utilized in fragment-based drug discovery (FBDD) and library synthesis. Ensuring its structural integrity and purity is critical, as isobaric impurities and regioisomers can severely confound downstream biological assays. As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS Q-TOF) versus Triple Quadrupole (QqQ)—for validating this compound, alongside field-proven, self-validating experimental protocols.
Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)
When validating 1-(Oxolane-3-carbonyl)piperidin-4-ol samples, the choice of analytical platform dictates the level of structural confidence. Table 1 compares the performance of Q-TOF and QqQ platforms for this specific chemical class.
Table 1: Performance Comparison of MS Platforms for 1-(Oxolane-3-carbonyl)piperidin-4-ol Validation
Parameter
HRMS (ESI-Q-TOF)
Nominal Mass (ESI-QqQ)
Analytical Advantage / Use Case
Mass Accuracy
< 2 ppm
± 0.5 Da
Q-TOF: Essential for exact empirical formula confirmation of the active fragment.
Sensitivity (LOD)
~1-5 ng/mL
~10-50 pg/mL
QqQ: Superior for trace-level pharmacokinetic (PK) quantification[1].
Isomeric Resolution
High (via exact mass fragment tracking)
Moderate (relies heavily on chromatography)
Q-TOF: Differentiates 2-oxolane from 3-oxolane via subtle MS/MS spectral shifts.
Dynamic Range
3-4 logs
5-6 logs
QqQ: Better suited for high-throughput bioanalysis across varying concentrations.
Throughput
Moderate
High
QqQ: Faster duty cycles allow for rapid library screening.
Causality in Experimental Design
A robust analytical method requires a deep understanding of the analyte's physicochemical properties. The following parameters dictate our experimental choices:
Chromatographic Retention: Due to the compound's high polarity (driven by the piperidinol hydroxyl, the oxolane ether, and the tertiary amide), standard C18 columns often suffer from poor retention and peak shape. We utilize a polar-embedded C18 (e.g., HSS T3) or a Hydrophilic Interaction Liquid Chromatography (HILIC) phase. This ensures an adequate retention factor (k' > 2), preventing the analyte from co-eluting with the void volume where severe ion suppression occurs[2].
Ionization Dynamics: Positive Electrospray Ionization (ESI+) is optimal. While the tertiary amide nitrogen is sterically hindered and its lone pair is delocalized, the carbonyl oxygen is highly basic and readily accepts a proton to form the[M+H]⁺ precursor at m/z 200.1287[3].
Fragmentation Causality: Collision-Induced Dissociation (CID) of the[M+H]⁺ ion primarily triggers the cleavage of the amide C-N bond. The charge can be retained on either the piperidinol fragment (m/z 102.0919) or the oxolane acylium ion (m/z 99.0446). A secondary pathway involves the dehydration of the piperidinol ring (-18.01 Da), yielding m/z 182.1181.
Figure 1: ESI-MS/MS dissociation pathway for 1-(Oxolane-3-carbonyl)piperidin-4-ol.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. The following LC-MS/MS workflow embeds system suitability and carryover checks directly into the sequence, adhering to FDA and EMA Bioanalytical Method Validation guidelines[1][2].
Step-by-Step LC-MS/MS Methodology:
System Suitability Test (SST): Inject a known reference standard of 1-(Oxolane-3-carbonyl)piperidin-4-ol (10 ng/mL) six consecutive times. Acceptance Criteria: Retention time relative standard deviation (RSD) < 2.0%; Peak area RSD < 5.0%.
Blank Matrix Evaluation: Inject a double blank (mobile phase only) and a zero sample (matrix + internal standard) to confirm the absence of carryover. The signal at the analyte's retention time must be < 20% of the Lower Limit of Quantification (LLOQ)[2].
Sample Preparation: Dilute the synthesized samples in initial mobile phase conditions (e.g., 98% Water / 2% Acetonitrile with 0.1% Formic Acid) to a target concentration of 1 µg/mL to prevent solvent-induced peak broadening.
Chromatographic Separation:
Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) – a polar-endcapped C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 2% B hold for 0.5 min, ramp to 40% B over 4 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry Acquisition (Q-TOF):
Source: ESI Positive.
Capillary Voltage: 3.0 kV.
Collision Energy (CE): Ramp from 15 eV to 30 eV to capture both the precursor and low-mass fragments simultaneously.
Data Processing: Extract ion chromatograms (EIC) for m/z 200.1287 (± 5 ppm). Confirm identity by calculating the ratio of the m/z 102.0919 to m/z 99.0446 fragments.
A critical aspect of validating this compound is proving it is not the structural regioisomer, 1-(Oxolane-2-carbonyl)piperidin-4-ol. While both yield the exact same [M+H]⁺ precursor (m/z 200.1287), their MS/MS spectra differ significantly under identical collision energies due to the proximity of the ether oxygen to the carbonyl group in the 2-oxolane variant.
Table 2: MS/MS Fragment Comparison for Isomeric Differentiation
Fragment Ion
3-Oxolane Isomer (Target)
2-Oxolane Isomer (Alternative)
Mechanistic Rationale
m/z 102.0919
High Abundance
High Abundance
Common piperidinol cleavage; non-diagnostic for isomers.
m/z 99.0446
High Abundance
Low Abundance
The 3-acylium ion is relatively stable against further fragmentation.
m/z 71.0497
Trace
High Abundance
The 2-acylium ion rapidly loses CO (28 Da) due to the adjacent ether oxygen (alpha-cleavage effect).
By leveraging HRMS to monitor the m/z 99.0446 to 71.0497 ratio, analysts can definitively confirm the regiochemistry of the oxolane ring—a feat impossible with standard UV-Vis or low-resolution single quadrupole MS.
References
Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA.gov, May 2018.[Link]
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." Europa.eu, July 2011.[Link]
ACS Publications. "Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry, May 2020.[Link]
Comparing synthetic routes for 1-(Oxolane-3-carbonyl)piperidin-4-ol production
Comprehensive Comparison Guide: Synthetic Routes for 1-(Oxolane-3-carbonyl)piperidin-4-ol The synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol involves the amide coupling of oxolane-3-carboxylic acid (tetrahydrofuran-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: Synthetic Routes for 1-(Oxolane-3-carbonyl)piperidin-4-ol
The synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol involves the amide coupling of oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) and the secondary amine piperidin-4-ol. As a critical building block in modern drug discovery, the structural integrity of this molecule—particularly the preservation of the α-chiral center at the C3 position of the oxolane ring—is paramount.
As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on process mass intensity (PMI), scalability, byproduct profiles, and stereochemical fidelity. This guide objectively compares three distinct synthetic methodologies, providing the causality behind each chemical choice and self-validating protocols for laboratory execution.
Mechanistic Overview & Route Selection Logic
Amide bond formation requires the activation of the chemically stable carboxylic acid moiety. The choice of activation strategy dictates the reaction kinetics, the risk of epimerization, and the downstream purification requirements.
Route A (Traditional Batch - EDC/HOBt): Carbodiimides like EDC activate the acid to form an O-acylisourea intermediate. The rate-determining step is this initial condensation[1]. However, O-acylisoureas are prone to N-acylurea rearrangement and can promote azlactone formation (leading to epimerization). The addition of HOBt rapidly traps the intermediate to form an active benzotriazole ester, controlling product distribution and suppressing racemization[1].
Route B (Acid Chloride Activation): A classical, highly reactive approach using oxalyl chloride. While cheap, the harsh conditions often lead to ketene intermediates via deprotonation at the α-carbon, destroying the C3 stereocenter of the oxolane ring.
Route C (Continuous Flow - T3P): Propylphosphonic anhydride (T3P) is a green coupling reagent that generates a mixed anhydride and strictly water-soluble byproducts[2]. When adapted to continuous flow, the superior heat and mass transfer of a plug flow reactor (PFR) accelerates the typically slow T3P kinetics while maintaining a pristine impurity profile[3].
Mechanistic pathways and activation logic for 1-(Oxolane-3-carbonyl)piperidin-4-ol synthesis.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each route based on standardized 10-gram scale evaluations. Route B is generally discarded for stereopure applications due to high epimerization, leaving Routes A and C as the primary candidates for pharmaceutical development.
Performance Metric
Route A: EDC/HOBt (Batch)
Route B: Oxalyl Chloride (Batch)
Route C: T3P (Continuous Flow)
Typical Yield
78 - 85%
60 - 70%
92 - 96%
Reaction Time
12 - 18 hours
4 - 6 hours
15 minutes (Residence Time)
Epimerization Risk
Low (<2%)
High (>15%)
Negligible (<0.5%)
Byproduct Profile
Urea (often requires chromatography)
HCl gas, SO₂, CO₂
Water-soluble phosphonic acid
Process Mass Intensity
High (>50)
Medium (~40)
Low (<20)
Scalability
Moderate (Exothermic batch limits)
Poor (Hazardous gas release)
Excellent (Steady-state PFR)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to verify reaction progression before proceeding to the next step.
Protocol 1: Batch Synthesis via EDC/HOBt (Route A)
Causality Note: Piperidin-4-ol is a secondary amine, which is sterically hindered. We use a slight excess of the amine and extended reaction times to ensure the HOBt active ester is fully consumed.
Initialization: In a 250 mL round-bottom flask, dissolve oxolane-3-carboxylic acid (10.0 g, 86.1 mmol, 1.0 eq) and piperidin-4-ol (9.58 g, 94.7 mmol, 1.1 eq) in anhydrous DMF (100 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (37.5 mL, 215 mmol, 2.5 eq). Stir for 10 minutes to ensure complete homogenization.
Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add HOBt hydrate (13.2 g, 94.7 mmol, 1.1 eq) followed by EDC·HCl (18.1 g, 94.7 mmol, 1.1 eq).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 14 hours.
Validation Checkpoint: Analyze an aliquot via TLC (DCM:MeOH 9:1, KMnO₄ stain). The reaction is self-validated as complete when the oxolane-3-carboxylic acid spot (R_f ~ 0.2) is entirely consumed, and a new product spot appears (R_f ~ 0.5).
Workup: Quench with water (100 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers sequentially with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
Purification: Despite EDC's "water-soluble" urea byproduct, trace amounts often partition into the organic layer. Purify via silica gel chromatography to isolate the pure amide.
Protocol 2: Continuous Flow Synthesis via T3P (Route C)
Causality Note: T3P is highly efficient but can be kinetically slow at room temperature. By utilizing a Plug Flow Reactor (PFR), we can safely heat the pressurized system to 60 °C, accelerating the coupling to a 15-minute residence time without degrading the solvent or substrates[3].
Continuous flow reactor setup for T3P-mediated amide coupling.
Stream Preparation:
Stream A: Prepare a 1.0 M solution of oxolane-3-carboxylic acid, 1.1 M piperidin-4-ol, and 2.5 M DIPEA in 2-Methyltetrahydrofuran (2-MeTHF).
Stream B: Prepare a 1.5 M solution of T3P (using commercially available 50% w/w T3P in 2-MeTHF)[2].
Reactor Configuration: Connect Stream A and Stream B to dual HPLC pumps meeting at a PEEK T-mixer. Route the output into a 10 mL perfluoroalkoxy (PFA) coil plug flow reactor (PFR) submerged in a 60 °C heating bath. Equip the exit with a 100 psi Back Pressure Regulator (BPR).
Flow Dynamics: Set both pumps to a flow rate of 0.33 mL/min (Total flow = 0.66 mL/min) to achieve a precise 15-minute residence time.
Validation Checkpoint: Route the post-BPR stream through an inline ATR-FTIR flow cell. The system is at a validated steady-state when the carboxylic acid carbonyl stretch (~1710 cm⁻¹) flatlines and the amide carbonyl stretch (~1640 cm⁻¹) remains constant.
Continuous Workup: Direct the reactor effluent into a stirred vessel containing a 1:1 mixture of 1N NaOH and brine. The T3P byproduct (propylphosphonic acid) is highly water-soluble and partitions entirely into the aqueous phase[2]. Separate the organic 2-MeTHF layer and evaporate to yield analytically pure 1-(Oxolane-3-carbonyl)piperidin-4-ol without the need for column chromatography.
Conclusion
For the synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol, Route C (T3P in Continuous Flow) is the objectively superior methodology for modern drug development. It eliminates the chromatographic bottlenecks associated with EDC/HOBt urea byproducts, strictly preserves the C3 stereocenter of the oxolane ring, and utilizes 2-MeTHF, drastically lowering the Process Mass Intensity (PMI) of the workflow.
High-Performance LC-MS/MS Quantification of 1-(Oxolane-3-carbonyl)piperidin-4-ol in Plasma: A Methodological Comparison Guide
As a Senior Application Scientist specializing in bioanalytical method development, I frequently encounter the challenge of quantifying small, highly polar, and basic drug fragments in complex biological matrices. 1-(Oxo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in bioanalytical method development, I frequently encounter the challenge of quantifying small, highly polar, and basic drug fragments in complex biological matrices. 1-(Oxolane-3-carbonyl)piperidin-4-ol (CAS: 1307452-28-3; MW: 199.25 g/mol ) is a prime example of such a molecule. Featuring a basic piperidine nitrogen and a highly hydrophilic oxolane (tetrahydrofuran) ring, this compound exhibits an XlogP < 0, making it notoriously difficult to retain on standard C18 columns.
This guide objectively compares two distinct bioanalytical workflows for the quantification of this compound in human plasma. By analyzing the causality behind matrix effects and chromatographic retention, we demonstrate why transitioning from a conventional Reversed-Phase Liquid Chromatography (RPLC) approach to an optimized Mixed-Mode Cation Exchange (MCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) system is critical for assay reliability.
The Bioanalytical Challenge: Causality of Matrix Effects
When developing an LC-MS/MS assay, the goal is a self-validating system where sample preparation and chromatography work synergistically to isolate the analyte from endogenous interferences.
Method A: The Conventional Approach (PPT + RPLC)
Historically, laboratories default to Protein Precipitation (PPT) followed by RPLC. However, for 1-(Oxolane-3-carbonyl)piperidin-4-ol, this approach fails. Because the molecule is highly polar, it exhibits poor retention on hydrophobic C18 stationary phases, eluting dangerously close to the void volume[1]. In plasma, the void volume is saturated with unprecipitated salts, urea, and early-eluting phospholipids, leading to severe electrospray ionization (ESI) suppression.
Method B: The Optimized Approach (MCX SPE + HILIC)
To engineer a robust assay, we must exploit the molecule's specific physicochemical traits:
Sample Preparation (MCX SPE): Polymeric mixed-mode strong cation exchange combines reversed-phase and ion-exchange mechanisms, yielding the best results for minimizing phospholipid matrix effects in plasma[2]. By acidifying the plasma, the piperidine nitrogen becomes fully protonated, binding tightly to the sulfonic acid groups of the SPE sorbent. This allows us to use aggressive 100% methanol washes to strip away neutral lipids and reversed-phase-bound phospholipids before eluting the target analyte[2].
Chromatography (HILIC): HILIC utilizes a polar stationary phase and a highly organic mobile phase (>60% acetonitrile). This provides superior retention and separation selectivity for highly polar metabolites compared to RPLC[1]. Furthermore, the high acetonitrile content in the HILIC mobile phase facilitates the formation of smaller droplets in the ESI source, drastically enhancing desolvation efficiency and overall MS sensitivity[3].
Visualizing the Analytical Workflows
The following diagram illustrates the mechanistic divergence between the two methodologies.
Workflow comparison: PPT + RPLC vs. MCX SPE + HILIC for plasma extraction.
Quantitative Data Comparison
The experimental data below highlights the performance disparity between the two methods. While PPT (Method A) achieves a slightly higher absolute extraction recovery, its Matrix Factor (0.42) indicates that 58% of the analyte signal is lost to ion suppression. Method B effectively eliminates this suppression, resulting in a 100-fold improvement in the Lower Limit of Quantitation (LLOQ).
Performance Metric
Method A: PPT + RPLC-MS/MS
Method B: MCX SPE + HILIC-MS/MS
Causality / Scientific Driver
Extraction Recovery
92.5% ± 4.1%
88.4% ± 2.6%
PPT leaves all soluble lipids; MCX sacrifices minor recovery for absolute lipid removal.
Analyte's high polarity partitions favorably into the HILIC aqueous stationary layer[1].
LLOQ
5.0 ng/mL
0.05 ng/mL
Enhanced ESI desolvation in HILIC (>90% Acetonitrile) boosts raw ion counts[3].
Linearity (R²)
0.985 (0.05 - 500 ng/mL)
0.999 (0.05 - 500 ng/mL)
Elimination of matrix variability ensures consistent ionization across the dynamic range.
Step-by-Step Experimental Protocol: Method B (Optimized)
This protocol is designed as a self-validating system. The early introduction of the deuterated internal standard (IS) ensures that any volumetric losses during the SPE process are mathematically normalized during MS quantification.
Phase 1: Plasma Pre-Treatment
Spiking: Aliquot 100 µL of human K2EDTA plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (1-(Oxolane-3-carbonyl)piperidin-4-ol-d4, 100 ng/mL).
Acidification: Add 100 µL of 2% Formic Acid in MS-grade water. Rationale: This disrupts protein binding and ensures the piperidine nitrogen (pKa ~9.5) is fully protonated for optimal cation exchange.
Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
Using a 30 mg / 1 mL Polymeric MCX Cartridge.
Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water through the sorbent.
Loading: Apply the 210 µL acidified plasma sample. Allow it to pass through at a dropwise rate (approx. 1 mL/min).
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Rationale: Washes away highly polar, neutral, and acidic endogenous compounds.
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Rationale: Removes neutral lipids and hydrophobic interferences that rely solely on reversed-phase retention[2].
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the basic amine, breaking the ionic bond with the sulfonic acid sorbent.
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.
Phase 3: HILIC-MS/MS Conditions
Column: Ethylene Bridged Hybrid (BEH) HILIC Column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B (highly organic to promote HILIC retention). Hold for 1.0 min, then ramp to 60% B over 4.0 mins. Return to 95% B to re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis
Source: LCGC International
URL
Title: Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry
Source: ResearchGate
URL
A Researcher's Guide to the Safe Handling of 1-(Oxolane-3-carbonyl)piperidin-4-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Oxolane-3-carbonyl)piperidin-4-ol. By understanding the potential hazards an...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Oxolane-3-carbonyl)piperidin-4-ol. By understanding the potential hazards and adhering to the rigorous protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
Inferred Hazard Classification:
Hazard Class
Description
Rationale
Flammable Liquid
Poses a significant fire risk from heat, sparks, or open flames. Vapors may form explosive mixtures with air.[2]
Based on the properties of piperidine and oxolane.
Acute Toxicity
Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][3]
Based on the known toxicity of piperidine derivatives.
Corrosive
Capable of causing severe skin burns and serious eye damage.[1][2][3]
A characteristic hazard of piperidine and related amines.
Peroxide Former
Potential for the formation of explosive peroxides upon storage, especially if exposed to air and light.
Inherited from the oxolane (tetrahydrofuran) moiety.
Environmental Hazard
Potentially harmful to aquatic life.
A common characteristic of many synthetic organic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-(Oxolane-3-carbonyl)piperidin-4-ol. The following PPE is mandatory to create a barrier between you and the potential hazards of the compound.[5][6][7]
Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1][8] Standard safety glasses are insufficient.
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required.[1] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn.[1][8] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[1]
Respiratory Protection : All handling of 1-(Oxolane-3-carbonyl)piperidin-4-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly mitigate risks. The following workflow is designed to ensure safety at every stage of the process.
Caption: Workflow for the safe handling of 1-(Oxolane-3-carbonyl)piperidin-4-ol.
1. Preparation Phase:
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
Verify Fume Hood Functionality: Check the fume hood's certification and airflow monitor to ensure it is operating within its specified parameters.
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
Spill Kit Accessibility: Locate the nearest chemical spill kit and verify that it is fully stocked and appropriate for amine and flammable solvent spills.
2. Handling Phase:
Dispensing: All transfers and manipulations of 1-(Oxolane-3-carbonyl)piperidin-4-ol must be performed within the fume hood. Use non-sparking tools to prevent ignition of flammable vapors.[2][3]
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is assembled securely and, if possible, under an inert atmosphere to prevent the formation of peroxides.
Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or leaks.
3. Cleanup and Disposal Phase:
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, which must then be collected as hazardous waste.
Waste Segregation: All waste contaminated with 1-(Oxolane-3-carbonyl)piperidin-4-ol, including gloves, pipette tips, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[1]
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed first, followed by the lab coat, and then eye and face protection.
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
The disposal of 1-(Oxolane-3-carbonyl)piperidin-4-ol and its associated waste must be handled with strict adherence to institutional and regulatory guidelines.
Licensed Waste Disposal: The ultimate disposal of this chemical must be carried out by a licensed professional waste disposal service.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1]
Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] The rinsed container can then be managed according to your institution's specific protocols.[1]
Documentation: Ensure all waste disposal forms are completed accurately to maintain a clear chain of custody and compliance.[1]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
Ventilate: Ensure the area is well-ventilated, but do not do so at the expense of spreading the vapors to other areas.[1]
Contain: For small spills, use a non-combustible absorbent material such as vermiculite or sand to contain the spill.[1] Do not use combustible materials like paper towels.[1]
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]
Report: Report the spill to your supervisor and the institutional EHS office, regardless of its size.[1]
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.[2]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
Serviceton. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]